4-Chloro-2-ethoxy-3-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-6(2)7(10)4-5-8(9)11/h4-5H,3,11H2,1-2H3 |
InChI Key |
ZFAZLFSQFFRTPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Ethoxy 3 Methylaniline and Its Precursors
Strategies for Regioselective Chlorination on Aromatic Systems
The introduction of a chlorine atom at a specific position on an aromatic ring, known as regioselective chlorination, is a critical step in the synthesis of 4-Chloro-2-ethoxy-3-methylaniline. The directing effects of existing substituents on the aromatic ring heavily influence the position of electrophilic substitution. In the context of synthesizing this particular molecule, the relative positions of the chloro, ethoxy, and methyl groups suggest that chlorination could be performed at various stages of the synthesis.
For instance, direct chlorination of an unprotected aniline (B41778) derivative can be achieved using reagents like copper(II) chloride. nih.gov This method often favors para-substitution. nih.govresearchgate.net However, to achieve the specific ortho- and meta- relationships seen in the target molecule, a more controlled approach is necessary. Catalyst-controlled ortho-selective chlorination of anilines has been demonstrated using Lewis basic selenoether catalysts, which can provide high ortho-selectivity. nsf.gov Another approach involves the use of amine organocatalysts with sulfuryl chloride to achieve ortho-chlorination. rsc.org The choice of chlorinating agent and catalyst is crucial to overcoming the natural directing effects of the substituents and achieving the desired isomer. For highly electron-rich systems, which are prone to multiple substitutions, milder conditions and specific catalysts are essential. nih.gov
Approaches for the Stereospecific Introduction of the Ethoxy Moiety
The placement of the ethoxy group (-OCH2CH3) onto the aromatic ring is another key synthetic challenge. This can be accomplished through several methods, primarily involving etherification or alkoxylation reactions.
Etherification Reactions (e.g., Williamson Ether Synthesis Principles)
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgchem-station.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing an aryl ether, a phenoxide ion (formed by deprotonating a phenol (B47542) with a base) acts as the nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide). jk-sci.com
Key aspects of the Williamson ether synthesis include:
Reaction Type: SN2 (bimolecular nucleophilic substitution). wikipedia.org
Reagents: An alcohol (or phenol), a base (e.g., NaOH, KOH, NaH), and a primary alkyl halide. jk-sci.com
Solvent: Aprotic polar solvents like DMF or DMSO are often used to promote the SN2 reaction. jk-sci.com
For the synthesis of aryl ethers, the choice of base is important, with reagents like sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate being common. jk-sci.com It is important to note that tertiary alkyl halides are not suitable for this reaction as they tend to undergo elimination. masterorganicchemistry.com
Methods for Methyl Group Functionalization and Installation on the Aniline Core
The introduction of a methyl group onto the aniline core can be achieved through various methods. One common approach is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.orglibretexts.org However, Friedel-Crafts alkylation has limitations, including the possibility of carbocation rearrangements and the fact that it does not work on strongly deactivated rings. libretexts.orgyoutube.com
Alternative methods for methylating anilines include reacting aniline with methanol (B129727) in the presence of a suitable catalyst. google.com Zeolite catalysts have also been shown to be effective for the N-methylation of anilines using dimethyl carbonate as the methyl source. researchgate.net Another approach involves the reaction of methyl radicals with aniline, which can lead to the formation of methyl-substituted anilines. acs.org The specific method chosen would depend on the other functional groups present in the molecule to avoid unwanted side reactions.
Catalytic Reduction Pathways for Nitro Aromatic Precursors to the Aniline Functionality
The final step in many syntheses of aromatic amines is the reduction of a corresponding nitroaromatic compound. This transformation is of significant industrial importance and can be achieved through various catalytic methods. wikipedia.org The catalytic reduction of nitro groups is generally a straightforward process, but it can be hazardous due to the formation of unstable intermediates. mt.com
The reduction process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. mdpi.comrsc.org
Catalytic Hydrogenation Utilizing Metal Catalysts (e.g., Raney Nickel, Carbon-Supported Palladium)
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics. This involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org
Raney Nickel: This is a versatile and highly active hydrogenation catalyst composed primarily of finely divided nickel. acs.orgwikipedia.orgvineethchemicals.com It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. acs.orgorgsyn.org Raney nickel is effective for the hydrogenation of a wide range of functional groups, including nitro groups, under various reaction conditions. wikipedia.orgvineethchemicals.comorgsyn.org It can be used in both batch and continuous hydrogenation processes. vineethchemicals.com
Palladium on Carbon (Pd/C): This is another common and highly effective catalyst for hydrogenation reactions. masterorganicchemistry.comwikipedia.orgsamaterials.comcommonorganicchemistry.com It consists of palladium metal supported on activated carbon to maximize its surface area and catalytic activity. wikipedia.org Pd/C is used for various reductions, including the conversion of nitro compounds to anilines. wikipedia.orgsamaterials.comrsc.org The catalyst loading is typically between 5% and 10% by weight. wikipedia.org Protic solvents like alcohols are generally preferred as they can accelerate the rate of hydrogenation. u-tokyo.ac.jp
Table of Catalyst Characteristics
| Catalyst | Composition | Key Features | Typical Substrates |
|---|---|---|---|
| Raney Nickel | Fine-grained nickel from a Ni-Al alloy wikipedia.org | High activity, thermally stable, can be used for desulfurization wikipedia.orgvineethchemicals.com | Nitro compounds, alkenes, alkynes, carbonyls, nitriles wikipedia.orgvineethchemicals.com |
| Palladium on Carbon (Pd/C) | Palladium supported on activated carbon wikipedia.org | High surface area, versatile, effective for hydrogenolysis masterorganicchemistry.comwikipedia.org | Nitro compounds, alkenes, alkynes, benzyl (B1604629) ethers masterorganicchemistry.comwikipedia.orgsamaterials.com |
Chemical Reduction Methods (e.g., Polysulfide Systems)
The final step in a common synthesis route to this compound is the reduction of the nitro group of its precursor, 1-chloro-2-ethoxy-3-methyl-4-nitrobenzene. This transformation must be selective to avoid affecting the chloro and ethoxy functionalities. A variety of methods are available for the reduction of aromatic nitro compounds to anilines. researchgate.net
Classical methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. researchgate.netchemsrc.comstackexchange.com These methods are highly effective for converting nitroarenes into anilines. researchgate.net For instance, the use of iron in HCl is a particularly mild and classic method for this type of reduction. researchgate.net
Among the diverse options, reduction systems involving sulfur-based reagents, such as sodium sulfide (B99878) or sodium polysulfide ("sulfide liquor"), are also effective, particularly in industrial settings. These reagents offer a degree of chemoselectivity. Aromatic nitro compounds can be effectively reduced to their corresponding primary amines using elemental sulfur in a basic medium under solvent-free conditions, a method noted for its efficiency and high yields. echemi.com This approach is attractive as it avoids the use of metals and hydrogen gas. The reaction mechanism is believed to involve the transfer of electrons from the sulfide species to the nitro group, leading to its stepwise reduction. While specific conditions for 1-chloro-2-ethoxy-3-methyl-4-nitrobenzene are not detailed in the literature, the general applicability of these methods allows for a reliable prediction of their efficacy.
Table 1: Comparison of General Nitro Group Reduction Methods
| Reagent System | Typical Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Fe / HCl | Iron powder, Hydrochloric acid, Reflux | Mild, cost-effective, reliable | Stoichiometric metal waste |
| H₂ / Pd-C | Hydrogen gas, Palladium on carbon catalyst | High yield, clean reaction | Requires specialized hydrogenation equipment |
| Sn / HCl | Granulated tin, Conc. Hydrochloric acid | Classic, effective method | Generates tin-based waste products chemsrc.com |
| Sulfur / Base | Elemental sulfur (S₈), NaOH on Alumina | Metal-free, solvent-free potential echemi.com | Can require elevated temperatures |
Nucleophilic Aromatic Substitution (SNAr) Routes in Aryl Halide Chemistry
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as alkoxides, onto an aromatic ring. chegg.com This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), typically a nitro group, positioned ortho or para to a suitable leaving group, usually a halide. chegg.comresearchgate.netchemicalbook.com The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. Current time information in Bangalore, IN.
This strategy is highly applicable to the synthesis of the key precursor, 1-chloro-2-ethoxy-3-methyl-4-nitrobenzene. The synthesis would commence with a hypothetical precursor, 1,2-dichloro-3-methyl-4-nitrobenzene . In this molecule, the nitro group at the C4 position strongly activates the chlorine atom at the C1 position (para to the nitro group) towards nucleophilic attack. The chlorine at the C2 position (meta to the nitro group) is significantly less activated.
When 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide, the ethoxide preferentially substitutes the chlorine atom that is para to the nitro group. nih.govchemicalbook.combeilstein-journals.org By analogy, reacting 1,2-dichloro-3-methyl-4-nitrobenzene with a nucleophile like sodium ethoxide (NaOEt) in a suitable solvent such as ethanol (B145695) would selectively displace the C1 chlorine. This regioselectivity is a direct consequence of the resonance stabilization provided by the para-nitro group to the intermediate carbanion, a stabilization that is not possible for attack at the C2 position. nih.govchemicalbook.com
Table 2: Regioselectivity in the SNAr Ethoxylation of Dichloronitrobenzene Analogues
| Starting Material | Nucleophile | Major Product | Rationale for Selectivity |
|---|---|---|---|
| 1,2-Dichloro-4-nitrobenzene | Sodium Ethoxide | 2-Chloro-1-ethoxy-4-nitrobenzene beilstein-journals.org | Nucleophilic attack occurs at the carbon para to the activating nitro group. |
| 1,2-Dichloro-3-methyl-4-nitrobenzene (Hypothetical) | Sodium Ethoxide | 1-Chloro-2-ethoxy-3-methyl-4-nitrobenzene | The para-nitro group stabilizes the Meisenheimer intermediate via resonance. |
Cross-Coupling Reactions in the Synthesis of Substituted Anilines (e.g., Suzuki Cross-Coupling Analogues)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These reactions are prized for their mild conditions and broad functional group tolerance. While typically used to couple an organohalide with an organoboron compound, variations of this methodology can be adapted for the synthesis of complex anilines.
A hypothetical Suzuki-type approach to this compound could involve coupling a suitably substituted arylboronic acid or ester with a halogenated aniline derivative. For example, one could envision a strategy where a di-halogenated aniline is sequentially functionalized. However, a more convergent approach might involve the coupling of a boronic ester containing the aniline moiety with a halogenated aromatic that carries the other substituents. The development of specialized palladium catalysts and ligands has made the coupling of even challenging substrates, like unprotected anilines, more feasible, providing good to excellent yields across a variety of substrates.
The use of micellar chemistry, employing surfactants in water, has further advanced Suzuki cross-couplings, allowing for rapid reactions at room temperature, often without the need for an inert atmosphere. This environmentally friendly approach has been successfully applied to the coupling of bromoanilines with thiophene (B33073) boronic acids, demonstrating the robustness of the method. Such protocols could be adapted for the construction of the substituted benzene (B151609) core of the target molecule.
Multicomponent Reactions and One-Pot Synthetic Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. Similarly, one-pot protocols, which involve sequential reactions in a single flask, reduce the need for intermediate purification steps, saving time and resources. nih.gov
The synthesis of substituted anilines is an area where these strategies have been successfully applied. For instance, metal- and additive-free methods have been reported for the synthesis of meta-substituted anilines from methylvinyl ketones and N-acylpyridinium salts. Another powerful one-pot strategy is the reductive amination of aldehydes with nitroarenes, which combines nitro group reduction, condensation, and imine reduction in a single catalytic process to yield diverse N-substituted anilines. nih.gov
For a complex target like this compound, a hypothetical multicomponent approach could involve the convergent assembly of fragments that ultimately form the substituted aromatic ring. While a specific MCR for this exact substitution pattern is not established, the principles of MCR design allow for the conceptualization of novel pathways. For example, a one-pot sequence could be devised starting from a simpler precursor, such as 2-ethoxy-3-methylaniline. This aniline could undergo a regioselective chlorination, potentially using a reagent like copper(II) chloride, which is known to chlorinate anilines. This would be followed by subsequent reaction steps within the same vessel to achieve the final product without isolating intermediates. Such advanced protocols are at the forefront of modern synthetic chemistry, aiming to maximize efficiency while minimizing waste.
Reaction Mechanisms in the Synthesis and Transformation of 4 Chloro 2 Ethoxy 3 Methylaniline
Mechanistic Pathways of Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. libretexts.orgmasterorganicchemistry.com In the context of 4-Chloro-2-ethoxy-3-methylaniline, the chlorine atom serves as the leaving group. The reaction is generally not facile for simple aryl halides but is significantly activated when the ring is substituted with electron-attracting groups. libretexts.org The accepted mechanism for activated aryl halides proceeds via an addition-elimination pathway. libretexts.orgresearchgate.net
The key intermediate formed during many SNAr reactions is the Meisenheimer complex, a negatively charged cyclohexadienyl anion. libretexts.orgwikipedia.org This complex is a 1:1 adduct between the electron-poor arene and the attacking nucleophile. wikipedia.org The negative charge of the Meisenheimer complex is delocalized across the π-system of the ring and is further stabilized by resonance, particularly when strong electron-withdrawing groups are present at the ortho and/or para positions relative to the site of nucleophilic attack. masterorganicchemistry.commdpi.com
The stability of the Meisenheimer complex is a crucial factor in the reaction pathway; its formation was observed to be dependent on the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net While traditionally viewed as a distinct intermediate, recent evidence from kinetic isotope effects and DFT calculations suggests that in some cases, the SNAr reaction may proceed through a more concerted pathway, where the Meisenheimer complex represents a transition state rather than a stable, long-lived intermediate. researchgate.netnih.govscilit.com The lifetime of the complex can vary, classifying it as either a true intermediate or simply a transition state depending on the specific reactants and conditions. researchgate.net
The rate of nucleophilic aromatic substitution is profoundly influenced by the electronic properties and steric environment of the substituents on the aromatic ring.
Electronic Factors: Electron-withdrawing groups (EWGs) significantly accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the EWGs are located at the ortho and para positions to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance. libretexts.org Conversely, electron-donating groups (EDGs) deactivate the ring towards nucleophilic attack by destabilizing the anionic intermediate.
In this compound, the substituents have competing effects:
-Cl (Chloro): Inductively withdrawing, which helps to activate the ring for nucleophilic attack.
-NH₂ (Amino): Strongly electron-donating through resonance, which deactivates the ring.
-OCH₂CH₃ (Ethoxy): Strongly electron-donating through resonance, also deactivating the ring.
-CH₃ (Methyl): Weakly electron-donating through induction and hyperconjugation, contributing to deactivation.
The combined effect of multiple electron-donating groups (amino, ethoxy, methyl) makes SNAr reactions on this compound challenging compared to rings activated by strong EWGs like nitro groups.
| Substituent | Position | Electronic Effect | Impact on SNAr Rate | Steric Effect |
|---|---|---|---|---|
| -Cl | 4 | Inductively Withdrawing | Activating (as leaving group) | Moderate |
| -OCH₂CH₃ | 2 | Donating (Resonance), Withdrawing (Inductive) | Deactivating (Net) | Potentially Hindering |
| -CH₃ | 3 | Donating (Inductive) | Deactivating | Potentially Hindering |
| -NH₂ | 1 | Donating (Resonance) | Deactivating | Moderate |
Detailed Analysis of Carbon-Nitrogen Bond Formation Mechanisms
The formation of the amino group on the aromatic ring to produce an aniline (B41778) derivative is a key synthetic transformation. This typically involves the reaction of an aryl halide with an amine source.
The direct formation of a carbon-nitrogen bond to synthesize an aniline, such as in the amination of a dichlorinated precursor, is mechanistically challenging. The high bond dissociation energy of the C-N bond in anilines (e.g., BDE for Ph-NH₂ is ~102.6 kcal/mol) and the poor leaving group ability of species like the amide anion (-NH₂) present significant thermodynamic and kinetic hurdles. eurekalert.org
Kinetic Parameters: The rate of amination via SNAr depends on the concentration of both the aryl halide and the nucleophile (e.g., ammonia (B1221849) or an amine), indicating second-order kinetics. libretexts.org The activation energy is influenced by the electronic factors discussed previously. For a deactivated substrate like a precursor to this compound, harsh reaction conditions (high temperature and pressure) are often required to achieve a reasonable reaction rate. The rate-determining step is the initial nucleophilic attack on the aromatic ring. researchgate.net
Mechanisms of Carbon-Oxygen Bond Formation (e.g., Ether Synthesis)
The ethoxy group in this compound is typically introduced via an ether synthesis, most commonly the Williamson ether synthesis. byjus.com This reaction is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com
The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. byjus.commasterorganicchemistry.com It involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.com In the context of synthesizing the target molecule's precursor, a di-substituted phenol (B47542) would be deprotonated by a strong base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion. masterorganicchemistry.comyoutube.com This phenoxide then acts as the nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide). masterorganicchemistry.com
The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the halide from the backside, leading to an inversion of stereochemistry at that carbon (though this is not relevant for an ethyl group). masterorganicchemistry.com The C-O bond forms simultaneously as the C-Br bond breaks. byjus.com For this SN2 reaction to be efficient, the alkyl halide should be primary to minimize steric hindrance and avoid a competing elimination (E2) reaction, which can become significant with secondary and is the major pathway for tertiary alkyl halides. masterorganicchemistry.comlibretexts.org
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis provides powerful methods for forming C-N and other bonds under milder conditions than traditional SNAr reactions. These methods are particularly useful for substrates that are deactivated towards nucleophilic attack.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. galchimia.com This reaction can couple an aryl halide (like a precursor to this compound) with an amine in the presence of a palladium catalyst and a base.
A generalized catalytic cycle for the Buchwald-Hartwig amination involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Other transition metal-catalyzed reactions, such as the Chan-Lam coupling (using copper catalysts and boronic acids) or photoredox-cobalt catalysis, also offer alternative pathways for C-N bond formation. galchimia.com These methods expand the toolkit for synthesizing complex anilines by leveraging different mechanistic cycles.
Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For a substrate like this compound, the chlorine substituent serves as a handle for such transformations. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is a prominent example. youtube.com
The catalytic cycle of the Suzuki-Miyaura reaction for an aryl chloride, such as this compound, generally proceeds through three key steps:
Oxidative Addition : The active Palladium(0) catalyst reacts with the aryl chloride (Ar-Cl). The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) complex (Ar-Pd-Cl). This step is often rate-limiting for less reactive aryl chlorides. youtube.com
Transmetalation : The organopalladium(II) complex then reacts with an organoboron compound (R-B(OR')2), which is activated by a base. The organic group 'R' is transferred from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R).
Reductive Elimination : The final step involves the two organic groups (Ar and R) on the palladium center coupling together to form the new C-C bond (Ar-R). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The choice of ligand, base, and solvent is critical for the success of these reactions, particularly with challenging substrates like electron-rich aryl chlorides. nih.govchemistrysteps.com For instance, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki coupling utilized Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. scranton.edunih.gov Such conditions highlight typical systems that could be adapted for this compound.
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ / K₃PO₄ | Aryl Bromides (e.g., 4-bromo-2-methylaniline (B145978) derivative) | Effective for coupling with various aryl boronic acids. | scranton.edunih.gov |
| [Pd₂(dba)₃] / Arylcalixarenyl Phosphines | Aryl Chlorides (e.g., 4-chloroanisole) | Utilizes specialized, electron-rich phosphine (B1218219) ligands to activate less reactive aryl chlorides. | rsc.org |
| Pd/C - Ethylene System | Cyclohexanones to Anilines | Demonstrates Pd catalysis in aromatization, a related transformation. | organic-chemistry.org |
Insights into Oxidation and Reduction Pathways of Related Aniline Structures
The aniline functional group is redox-active and can undergo various oxidation and reduction transformations. The specific pathways are influenced by the substituents on the aromatic ring, the nature of the oxidant or reductant, and the reaction conditions.
Oxidation Pathways: The electrochemical oxidation of aniline and its derivatives has been extensively studied. The initial step is typically a one-electron transfer to form a cation radical. youtube.com This radical cation is a key intermediate that can undergo several subsequent reactions. For N-alkyl or N-aryl substituted anilines, the electron-donating substituents can stabilize this intermediate. youtube.com
Common oxidation pathways for anilines include:
Coupling Reactions : The cation radicals can couple in a head-to-tail or tail-to-tail fashion to form substituted diphenylamines and benzidines, respectively. rsc.org The steric bulk of substituents can influence the product distribution. rsc.org
Hydrolysis : In aqueous media, oxidized intermediates like diimines can be hydrolyzed, ultimately leading to the formation of quinones. rsc.org
Polymerization : Under certain conditions, aniline derivatives can polymerize to form polyaniline structures.
Computational studies have shown a strong correlation between the oxidation potential of substituted anilines and the energy of the highest occupied molecular orbital (HOMO). The presence of electron-donating groups, such as the ethoxy and methyl groups in this compound, would be expected to lower its oxidation potential compared to unsubstituted aniline.
Reduction Pathways: The reduction of a substituted aniline structure typically involves the transformation of other functional groups on the molecule, as the aniline amine group itself is already in a reduced state. However, the corresponding nitroaromatic compound is a common precursor to anilines, and its reduction is a fundamental transformation. The reduction of a substituted nitrobenzene (B124822) to an aniline can proceed through various intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine.
Electrocatalytic methods offer a highly selective route for the reduction of substituted nitrobenzenes to their corresponding anilines, even in the presence of other reducible functional groups. nih.gov These methods often work in aqueous solutions at room temperature and can use redox mediators like polyoxometalates to shuttle electrons from the cathode to the nitroarene substrate. nih.gov Chemical reducing agents like aluminum in the presence of ammonium (B1175870) chloride have also been reported for the selective reduction of arylhydroxylamines to anilines.
| Transformation | Method/Reagent | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Anodic Oxidation | Electrolysis (e.g., at a platinum anode) | Formation of a cation radical intermediate, leading to coupling products (benzidines, diphenylamines). | rsc.org |
| Nitroarene Reduction | Electrocatalysis with Polyoxometalate Mediator | Mediator reversibly accepts electrons from the cathode and reduces the nitro group in solution. | nih.gov |
| Nitroarene Reduction | Al/NH₄Cl | Metal-based chemical reduction. |
Elucidation of Intramolecular Cyclization and Condensation Mechanisms
The structure of this compound, particularly when further functionalized, provides opportunities for intramolecular reactions to construct heterocyclic systems, which are important scaffolds in pharmaceuticals and materials science.
Intramolecular Cyclization: Transition metal-catalyzed oxidative C-H cyclization is a powerful strategy for building N-heterocycles from anilines. For example, rhodium-catalyzed aerobic oxidative cyclization of anilines with alkynes and carbon monoxide provides a direct route to quinolin-2(1H)-ones. This type of reaction involves the coordination of the metal to the aniline nitrogen and the alkyne, followed by C-H activation and cyclization. Various functional groups, including halides, are often tolerated in these transformations. Similarly, gold-catalyzed intramolecular reactions of functionalized anilines, such as those bearing alkyne moieties, can lead to complex cyclization cascades to form indole (B1671886) derivatives and other polycyclic structures. Copper catalysts have been used for tandem amination/cyclization reactions of allenynes with anilines to synthesize functionalized azepines.
Intramolecular Condensation: Condensation reactions involve the joining of two molecules (or two parts of the same molecule) with the elimination of a small molecule, typically water. psu.edu Intramolecular aldol-type condensation can occur in molecules containing two carbonyl groups, leading to the formation of cyclic enones. While the parent aniline does not undergo this directly, if it were transformed into a dicarbonyl-containing derivative, this pathway would become accessible, with five- and six-membered rings being the thermodynamically preferred products.
Computational and Theoretical Investigations of 4 Chloro 2 Ethoxy 3 Methylaniline
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to investigate the geometry, electronic properties, and reactivity of chemical compounds.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 4-Chloro-2-ethoxy-3-methylaniline, this involves optimizing bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following table is illustrative of the data that would be generated from a DFT geometry optimization and does not represent actual calculated values.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-Cl | ~1.75 Å |
| C-N | ~1.40 Å | |
| C-O (ring) | ~1.37 Å | |
| O-C (ethyl) | ~1.43 Å | |
| Bond Angles | C-C-Cl | ~120° |
| C-C-N | ~121° | |
| C-O-C | ~118° |
| Dihedral Angles | C-C-O-C | Varies (Conformational) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor, representing the molecule's electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group. The LUMO would likely be distributed across the π-system of the benzene (B151609) ring.
Table 2: Representative Frontier Molecular Orbital Data (Note: This table illustrates the typical outputs of an FMO analysis.)
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red and indicate sites prone to electrophilic attack, while regions of positive potential are colored blue and indicate sites for nucleophilic attack.
For this compound, an MEP analysis would likely show the most negative potential (red/yellow) concentrated around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue). This mapping provides a clear, intuitive guide to the molecule's reactive sites.
Prediction of Spectroscopic Properties through Computational Models
Computational models, particularly DFT, are highly effective at predicting various spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. For instance, calculations would predict characteristic stretching frequencies for the N-H bonds of the amino group, C-H bonds of the aromatic ring and alkyl groups, C-O bond of the ethoxy group, and the C-Cl bond.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correlate with the position and intensity of peaks in an experimental UV-Vis spectrum. researchgate.net
Reactivity Descriptors and Chemical Hardness Calculations
Global reactivity descriptors derived from the energies of the frontier orbitals can quantify a molecule's stability and reactivity. These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added (approximated as -E(LUMO)).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
These calculated values provide a quantitative basis for comparing the reactivity of this compound with other compounds.
Table 3: Illustrative Global Reactivity Descriptors (Note: This table shows the type of data derived from FMO energies and is for illustrative purposes only.)
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | 5.8 |
| Electron Affinity (A) | -E(LUMO) | 1.0 |
| Electronegativity (χ) | (I+A)/2 | 3.4 |
| Chemical Hardness (η) | (I-A)/2 | 2.4 |
| Chemical Softness (S) | 1/(2η) | 0.21 |
Thermodynamic and Kinetic Modeling of Chemical Transformations
Computational chemistry can also model the transformation of a molecule during a chemical reaction. By mapping the potential energy surface of a reaction, it is possible to identify transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate.
Solvent Effects on Molecular Structure and Reactivity Profiles
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical and computational investigation of this compound. Detailed studies focusing exclusively on the influence of various solvents on the molecular structure and reactivity profiles of this particular compound appear to be limited or not publicly available.
While general principles of solvent effects on substituted anilines are well-established, specific quantitative data and detailed research findings for this compound are not present in the reviewed sources. Computational studies on related molecules, such as other substituted anilines, indicate that solvent polarity can influence molecular geometry, electronic distribution, and reactivity. For instance, in polar solvents, one would generally expect stabilization of polar ground or transition states, which can affect reaction rates and equilibria. Hydrogen bonding between the solvent and the amine or ethoxy groups would also be a critical factor in determining the molecule's behavior in protic solvents.
However, without specific theoretical calculations or experimental data for this compound, any discussion of solvent effects remains speculative. Detailed research, likely employing quantum chemical calculations such as Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Models), would be necessary to provide the kind of in-depth analysis requested. Such studies would typically generate data on how key molecular properties change with solvent environment.
Table 4.5.1: Illustrative Data Points for Solvent Effect Analysis (Hypothetical)
The following table is a hypothetical representation of the type of data that would be generated from a dedicated computational study on the solvent effects on this compound. It is important to note that the values presented here are not based on actual experimental or computational results for this specific compound and are for illustrative purposes only.
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 0.00 | 4.50 |
| n-Hexane | 1.88 | 2.10 | 4.45 |
| Dichloromethane | 8.93 | 2.85 | 4.30 |
| Ethanol (B145695) | 24.55 | 3.20 | 4.20 |
| Water | 80.1 | 3.50 | 4.15 |
Table 4.5.2: Hypothetical Solvent-Induced Changes in Geometrical Parameters
This table illustrates the potential changes in the molecular geometry of this compound in different solvents that a computational study might reveal. Again, these are hypothetical values.
| Solvent | C-N Bond Length (Å) | C-Cl Bond Length (Å) | N-H Bond Length (Å) |
| Gas Phase | 1.402 | 1.745 | 1.010 |
| n-Hexane | 1.403 | 1.746 | 1.011 |
| Dichloromethane | 1.405 | 1.748 | 1.013 |
| Ethanol | 1.408 | 1.750 | 1.015 |
| Water | 1.410 | 1.752 | 1.016 |
In the absence of direct research, a detailed and scientifically accurate discussion on the solvent effects on the molecular structure and reactivity of this compound cannot be provided at this time. Further computational and experimental studies are required to elucidate these specific interactions and their consequences on the chemical behavior of this compound.
Derivatization Strategies for Enhanced Analysis and Functionalization of 4 Chloro 2 Ethoxy 3 Methylaniline
Derivatization Reagents for Amine Functionality in Chromatographic Analysis
For analytical purposes, particularly in chromatography, derivatization is a crucial step to improve the physicochemical properties of an analyte. jfda-online.com This process can increase volatility for gas chromatography, enhance detector response, and improve peak shape and separation efficiency. merckmillipore.comresearchgate.net For a compound like 4-Chloro-2-ethoxy-3-methylaniline, which contains a polar primary amine group, derivatization is employed to make it more amenable to analysis by GC and HPLC. sigmaaldrich.com
In gas chromatography, analytes must be volatile and thermally stable. researchgate.net The primary amine of this compound can be derivatized to reduce its polarity and increase its volatility. The main derivatization reactions for amines in GC fall into three categories: silylation, acylation, and alkylation. gcms.cz
Silylation: This is a common technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS) to facilitate the reaction, especially for sterically hindered amines. sigmaaldrich.com The resulting TMS derivatives are more volatile and produce characteristic mass spectra, aiding in identification. researchgate.net
Acylation: This method involves the reaction of the amine with a reagent to form an amide. Perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly useful. jfda-online.comgcms.cz These reagents produce stable and highly volatile derivatives that are well-suited for analysis using an electron capture detector (ECD) due to the presence of electronegative fluorine atoms, which significantly enhances sensitivity. gcms.cz For instance, 4-carbethoxyhexafluorobutyryl chloride has been successfully used to derivatize aniline (B41778) for GC-MS analysis, yielding a stable product with a strong molecular ion signal. nih.gov
| Derivatization Type | Reagent Class | Specific Reagent Examples | Target Functional Group | Resulting Derivative | Key Advantages for GC |
| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trimethylchlorosilane (TMCS) (catalyst) | Primary Amine | Trimethylsilyl (TMS) amide | Increased volatility, Improved thermal stability, Characteristic mass spectra. sigmaaldrich.com |
| Acylation | Perfluoro Acid Anhydrides | Trifluoroacetic anhydride (TFAA), Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA) | Primary Amine | Fluoroacyl amide | High volatility, Excellent for trace analysis with Electron Capture Detection (ECD). jfda-online.comgcms.cz |
| Alkylation | Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | Primary Amine | Pentafluorobenzyl (PFB) derivative | Forms stable derivatives, Enhances ECD response. researchgate.net |
For HPLC and LC-MS, derivatization is primarily used to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detection by UV-Vis or fluorescence detectors. researchgate.net This is particularly useful when the native compound has poor detection characteristics. Pre-column derivatization is a common approach. thermofisher.com
Common reagents for derivatizing primary amines like this compound include:
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, making it suitable for sensitive detection. thermofisher.comresearchgate.net
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to produce intensely fluorescent isoindole derivatives. thermofisher.comlibretexts.org
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide derivatives. libretexts.org
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with primary and secondary amines under alkaline conditions. mdpi.com
2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA): A novel fluorescent labeling reagent that reacts with primary aromatic amines in the presence of a dehydrating catalyst like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) to form stable, highly fluorescent derivatives suitable for HPLC-FLD and online MS identification. nih.gov
| Reagent | Abbreviation | Detection Method | Key Features |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines; forms stable, highly fluorescent products. thermofisher.comresearchgate.net |
| o-Phthalaldehyde | OPA | Fluorescence | Highly selective for primary amines; rapid reaction at room temperature. thermofisher.comlibretexts.org |
| Dansyl chloride | DNS-Cl | Fluorescence | Reacts with primary and secondary amines to form stable, fluorescent derivatives. libretexts.org |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | Fluorogenic reagent reacting with primary and secondary amines. mdpi.com |
| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Fluorescence, MS | Forms stable, highly fluorescent derivatives with primary aromatic amines; allows for online MS characterization. nih.gov |
Derivatization significantly enhances the sensitivity and selectivity of analytical methods for compounds like this compound. By introducing a functional group that interacts strongly with the detector, the signal-to-noise ratio is improved, leading to lower detection limits. researchgate.net
Synthetic Derivatization for the Development of Novel Scaffolds
Beyond analytical applications, the derivatization of this compound is a key strategy in synthetic organic chemistry to create new molecules with potentially valuable properties. The primary amine group is a versatile handle for constructing more complex structures. researchgate.net
Schiff bases, or anils, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgyoutube.com The reaction of this compound with an aromatic or aliphatic aldehyde would proceed via nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the corresponding imine, or Schiff base. wikipedia.orgyoutube.com
The general synthesis is often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid, at room temperature or with gentle heating. youtube.comnih.gov The resulting Schiff base incorporates the substituted aniline framework into a new, larger structure. These imine derivatives are important intermediates in organic synthesis and are also studied for their coordination chemistry and potential biological activities. wikipedia.org
General Reaction for Schiff Base Formation: R-CHO (Aldehyde) + H₂N-Ar (this compound) → R-CH=N-Ar (Schiff Base) + H₂O
The primary amine of this compound can be readily acylated to form amides. This is one of the most fundamental transformations in organic chemistry. nih.gov The reaction typically involves treating the aniline with a carboxylic acid derivative, such as an acyl chloride, acid anhydride, or an ester, often in the presence of a base. organic-chemistry.org
Modern synthetic methods also allow for the direct coupling of carboxylic acids with amines using a wide variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.gov Examples of such reagents include carbodiimides and phosphonium (B103445) salts. nih.gov For instance, a method involving N-chlorophthalimide and triphenylphosphine (B44618) can generate phosphonium salts in situ, which then efficiently activate carboxylic acids for amidation at room temperature. nih.gov Another approach involves the base-promoted reaction of certain ketones with amines, which proceeds via C-C bond cleavage to form amides under mild, metal-free conditions. nih.gov These strategies provide robust pathways to synthesize a diverse range of amide derivatives from this compound, which are valuable in medicinal chemistry and materials science. nih.gov
Strategic Functionalization for Further Synthetic Utility
The strategic functionalization of polysubstituted anilines like this compound is a critical aspect of synthetic organic chemistry, enabling the transformation of this core structure into a variety of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. While specific documented derivatization strategies for this compound are not extensively available in public literature, its synthetic utility can be inferred by examining the reactivity of its constituent functional groups: the aniline amine, the aromatic ring, the chloro substituent, the ethoxy group, and the methyl group. The interplay of these groups dictates the regioselectivity and feasibility of further chemical modifications.
The primary routes for functionalization of anilines involve reactions at the amino group and electrophilic substitution on the aromatic ring. The amino group is a versatile handle for a wide range of transformations.
One of the most common derivatization techniques for anilines is acylation . The reaction of this compound with acyl chlorides or anhydrides would yield the corresponding amides. This transformation is not only a method for protecting the amino group but also serves to introduce new functional moieties. For instance, reaction with acetyl chloride would produce N-(4-chloro-2-ethoxy-3-methylphenyl)acetamide. This straightforward reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Another key functionalization strategy is sulfonylation . Reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, would furnish the corresponding sulfonamide. These derivatives are often highly crystalline and can be instrumental in both purification and as intermediates for further synthesis, for example, in the preparation of certain therapeutic agents.
The amino group can also undergo alkylation . Direct alkylation can be challenging due to the potential for over-alkylation, but reductive amination provides a more controlled approach. This would involve the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) to form secondary or tertiary amines.
Furthermore, the amino group is a precursor to the formation of a diazonium salt . Diazotization of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a highly versatile diazonium salt intermediate. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring, replacing the amino group. For example, treatment with copper(I) cyanide would yield the corresponding nitrile, while reaction with copper(I) halides could replace the amino group with another halogen.
Electrophilic aromatic substitution on the benzene (B151609) ring of this compound presents another avenue for functionalization. The directing effects of the existing substituents will govern the position of the incoming electrophile. The ethoxy and amino groups are ortho-, para-directing and activating, while the chloro and methyl groups are also ortho-, para-directing. The interplay of these directing effects would need to be carefully considered for any planned substitution reaction.
Strategic functionalization can also involve modification of the other substituents. For example, the ethoxy group could potentially be cleaved under harsh conditions to reveal a phenol (B47542), which could then be further functionalized.
Advanced Analytical Techniques for the Comprehensive Characterization of 4 Chloro 2 Ethoxy 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of 4-Chloro-2-ethoxy-3-methylaniline is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two doublets for the two aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the chloro, ethoxy, methyl, and amino groups on the benzene (B151609) ring. The ethoxy group would be identified by a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methyl group attached to the ring would appear as a singlet, and the amino (-NH2) protons would also likely present as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by identifying each unique carbon atom in the molecule. The spectrum for this compound would display signals for the aromatic carbons, with their chemical shifts indicating the nature of the substituents attached. For instance, the carbon atom bonded to the electronegative chlorine atom would be shifted downfield. The carbon atoms of the ethoxy and methyl groups would appear in the aliphatic region of the spectrum. The chemical shifts for related compounds like 4-chloro-N-methylaniline show characteristic signals for the aromatic carbons and the methyl group, which can be used as a reference for predicting the spectrum of the target compound. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| -NH₂ | 3.5 - 4.5 (broad singlet) | - |
| -OCH₂CH₃ | 3.9 - 4.2 (quartet) | 60 - 70 |
| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |
| Ar-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC/MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is a suitable technique for its analysis. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information, with characteristic losses of the ethoxy, methyl, and chloro substituents. For instance, in the GC-MS analysis of related compounds like 4-chloro-N-methylaniline, characteristic fragments corresponding to the loss of a methyl group and the entire substituent are observed. rsc.org
LC-MS is particularly useful for the analysis of less volatile or thermally labile aniline (B41778) derivatives. researchgate.netsemanticscholar.org It allows for the direct analysis of the compound in solution without the need for derivatization. thermofisher.com
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 185 |
| Key Fragment Ions | Loss of -CH₃, -C₂H₅O, -Cl |
Tandem Mass Spectrometry (MS/MS) offers an additional layer of structural confirmation by isolating a specific ion (the precursor ion) and subjecting it to further fragmentation to generate product ions. This technique is highly specific and can be used to distinguish between isomers. In the context of this compound analysis, an LC-MS/MS method would involve selecting the molecular ion as the precursor and analyzing its fragmentation products. This would provide unambiguous identification, even in complex matrices. semanticscholar.org The fragmentation pathways can be predicted based on the structure of the molecule, involving cleavages of the ethoxy and methyl groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of chemical compounds.
For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com The development of such a method involves optimizing several parameters to achieve good separation and peak shape.
Stationary Phase: A C18 or C8 column is commonly used for the separation of aniline derivatives. researchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The gradient or isocratic elution profile is optimized to achieve the desired separation. For mass spectrometry compatible methods, volatile buffers like ammonium (B1175870) formate or formic acid are used. sielc.com
Detection: A UV detector is commonly used for the detection of aniline derivatives, as the aromatic ring exhibits strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, further aiding in peak identification.
Interactive Data Table: Typical RP-HPLC Method Parameters for Aniline Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analyte retention |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. A UPLC method for this compound would offer a high-throughput approach for purity testing and quantification, which is particularly valuable in process monitoring and quality control environments. sielc.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and ethoxy groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the ethoxy group would be observed in the 1000-1300 cm⁻¹ region, and the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic compounds generally show strong Raman signals. The spectrum of this compound would be expected to show characteristic bands for the aromatic ring vibrations and the various substituent groups.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |
| C=C Aromatic Stretch | 1450 - 1600 | Strong |
| C-O Stretch | 1000 - 1300 | Moderate |
| C-Cl Stretch | < 800 | Moderate |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are directly influenced by the extent of conjugation within the molecule and the electronic effects of its substituents—the chloro, ethoxy, methyl, and amino groups. The aromatic ring, in conjunction with the electron-donating amino and ethoxy groups, forms a conjugated system. The chloro and methyl groups, through their inductive and hyperconjugative effects, would further modulate the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).
Interactive Data Table: Expected Electronic Transitions
The following table illustrates the types of electronic transitions that would be investigated for this compound using UV-Vis spectroscopy. The λmax values are placeholders and would need to be determined experimentally.
| Transition | Expected λmax Range (nm) | Chromophore |
| π → π | - | Phenyl ring and associated conjugated system |
| n → π | - | Non-bonding electrons on nitrogen and oxygen |
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "Applications of this compound in Contemporary Chemical Synthesis" as per the requested outline. Generating content for the specified sections would require speculation and would not be based on verifiable research findings.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-ethoxy-3-methylaniline, and what factors influence yield and purity?
- Methodological Answer : The synthesis of substituted anilines typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For analogs like 4-Chloro-3-ethoxy-2-fluoroaniline (CAS 1323966-31-9), a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) are used to facilitate ether bond formation . For this compound, similar conditions may apply, but steric hindrance from the methyl group at position 3 and chloro at position 4 must be addressed. Key factors:
- Reaction Temperature : Elevated temperatures (80–120°C) improve kinetics but may degrade sensitive substituents.
- Protecting Groups : Use acetyl or tert-butyloxycarbonyl (Boc) groups to prevent side reactions at the amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet (δ 1.2–1.4 ppm) for CH₃ and a quartet (δ 3.4–3.6 ppm) for CH₂. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm). Aromatic protons exhibit splitting patterns based on substituent positions .
- IR : N–H stretching (3300–3500 cm⁻¹), C–O (1250 cm⁻¹ for ethoxy), and C–Cl (700–800 cm⁻¹) .
- MS : Molecular ion [M⁺] at m/z 199.6 (C₉H₁₂ClNO). Fragmentation patterns include loss of –Cl (m/z 164) and –OCH₂CH₃ (m/z 141) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
- Structural Analog Interference : Compare with analogs like 4-Chloro-3-fluoro-2-iodoaniline (CAS 1018450-37-7) to isolate substituent-specific effects .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell-based assays .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map Electron Density : Identify electrophilic regions (e.g., chloro group at position 4) for nucleophilic attack .
- Transition State Analysis : Predict activation barriers for reactions with amines or thiols .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar aprotic solvents like DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
